molecular formula C12H18O3 B2863780 (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 2248173-13-7

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No. B2863780
CAS RN: 2248173-13-7
M. Wt: 210.273
InChI Key: VCHWMPOYLSAFQW-SECBINFHSA-N
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Description

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol, also known as L-Stepholidine, is a natural alkaloid that was first isolated from the plant Stephania japonica. This compound has been found to have various pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne is not fully understood. However, it is believed to exert its therapeutic effects by modulating dopamine levels in the brain. (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne has been found to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne has been found to have various biochemical and physiological effects. It has been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the substantia nigra of the brain. Additionally, (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne in lab experiments is its high affinity for dopamine receptors, which allows for precise modulation of dopamine levels in the brain. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne. One area of interest is its potential as a treatment for drug addiction. (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne and its potential therapeutic effects in various neurological disorders.

Synthesis Methods

The synthesis of (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne involves the reduction of 3,4-dimethoxyphenylacetone with sodium borohydride, followed by the addition of methylmagnesium bromide and then the resolution of the racemic mixture with tartaric acid. The final product is obtained as a white crystalline powder with a melting point of 142-143°C.

Scientific Research Applications

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne has been extensively studied for its potential therapeutic effects. It has been found to have a high affinity for dopamine D1 and D2 receptors, making it a potential treatment for Parkinson's disease and other dopamine-related disorders. Additionally, (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-olne has been shown to have antipsychotic and antidepressant properties, making it a potential treatment for schizophrenia and depression.

properties

IUPAC Name

(2R)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9,13H,6,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHWMPOYLSAFQW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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